

# Spectroscopic Profile of Allyltrimethoxysilane: A Technical Guide

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## Compound of Interest

Compound Name: *Allyltrimethoxysilane*

Cat. No.: *B1265876*

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An In-depth Analysis of NMR, IR, and Raman Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Allyltrimethoxysilane**, a versatile organosilane compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, including data presentation in structured tables, detailed experimental protocols, and logical diagrams to illustrate the analytical workflow. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Allyltrimethoxysilane** by providing information about the chemical environment of its hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) nuclei.

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **Allyltrimethoxysilane** exhibits characteristic signals corresponding to the allyl and methoxy protons. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Si-CH <sub>2</sub> -	~1.75	Doublet of Triplets	~8.0, 1.5
-CH=CH <sub>2</sub>	~5.85	Multiplet	-
-CH=CH <sub>2</sub> (trans)	~4.95	Doublet of Quartets	~17.0, 1.5
-CH=CH <sub>2</sub> (cis)	~4.90	Doublet of Quartets	~10.0, 1.5
Si-O-CH <sub>3</sub>	~3.55	Singlet	-

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
Si-CH <sub>2</sub> -	~25
-CH=CH <sub>2</sub>	~134
-CH=CH <sub>2</sub>	~115
Si-O-CH <sub>3</sub>	~50

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

## Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of **Allyltrimethoxysilane** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent. Common deuterated solvents for organosilanes include chloroform-d (CDCl<sub>3</sub>) and benzene-d<sub>6</sub>. [1][2][3] A small amount of an internal standard, such as tetramethylsilane (TMS), is typically added for referencing the chemical shifts to 0 ppm.

#### Instrumentation and Parameters:

- Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher.
- Nuclei:  $^1\text{H}$  and  $^{13}\text{C}$ .
- Temperature: Standard ambient temperature (e.g., 298 K).
- $^1\text{H}$  NMR Parameters:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 8-16.
  - Relaxation delay: 1-5 seconds.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse sequence: Proton-decoupled single-pulse experiment.
  - Number of scans: 128-1024 (or more, depending on concentration).
  - Relaxation delay: 2-5 seconds.

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

## Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of **Allyltrimethoxysilane**, providing a fingerprint of its functional groups.

## Infrared (IR) Spectroscopic Data

The IR spectrum of **Allyltrimethoxysilane** is characterized by absorption bands corresponding to the vibrations of its allyl, methoxy, and siloxane groups. The following table is based on detailed vibrational assignments from scientific literature.<sup>[4][5]</sup>

Wavenumber (cm <sup>-1</sup> )	Vibrational Assignment	Intensity
~3080	=C-H stretching	Medium
~2940, ~2840	C-H stretching (methoxy and allyl)	Strong
~1640	C=C stretching	Medium
~1460, ~1410	CH <sub>2</sub> scissoring/bending	Medium
~1190	Si-O-C stretching	Strong
~1080	Si-O-C stretching	Very Strong
~960	=CH <sub>2</sub> out-of-plane bending	Strong
~815	Si-C stretching	Medium

## Raman Spectroscopic Data

Raman spectroscopy provides complementary information to IR spectroscopy. While a dedicated Raman spectrum for **Allyltrimethoxysilane** is not readily available in the public domain, the following table presents expected characteristic Raman bands based on the analysis of similar functionalized silanes.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Raman Shift (cm <sup>-1</sup> )	Vibrational Assignment	Intensity
~3080	=C-H stretching	Medium
~2940, ~2840	C-H stretching (methoxy and allyl)	Strong
~1640	C=C stretching	Strong
~1410	CH <sub>2</sub> scissoring/bending	Medium
~1080	Si-O-C symmetric stretching	Weak
~815	Si-C stretching	Strong
~600-700	Si-O symmetric stretching	Medium

## Experimental Protocols for Vibrational Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): ATR is a common technique for liquid samples. A small drop of neat **Allyltrimethoxysilane** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Good contact between the sample and the crystal is ensured.

Instrumentation and Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Accessory: A single-reflection or multi-reflection ATR accessory.
- Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Sample Preparation: A small amount of the liquid **Allyltrimethoxysilane** is placed in a glass vial or a capillary tube.

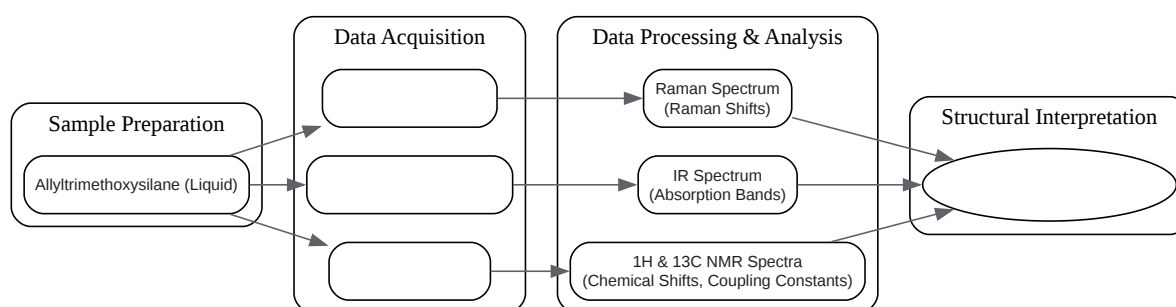
Instrumentation and Parameters:

- Spectrometer: A Raman spectrometer equipped with a laser excitation source.
- Laser Wavelength: Common excitation wavelengths include 532 nm, 633 nm, or 785 nm. The choice depends on the sample's fluorescence properties.
- Laser Power: The laser power at the sample should be optimized to obtain a good signal without causing sample degradation (typically a few milliwatts).
- Objective: A microscope objective is used to focus the laser onto the sample and collect the scattered light.

- Integration Time and Accumulations: The signal is typically integrated for several seconds, and multiple acquisitions are accumulated to enhance the signal-to-noise ratio.

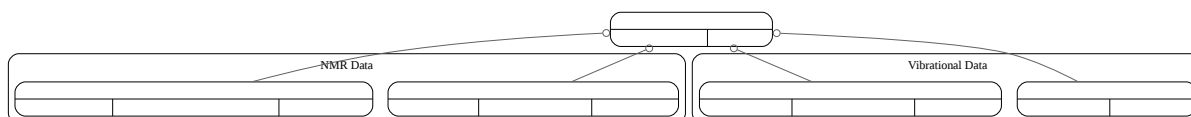
## Spectroscopic Analysis Workflow and Structural Correlation

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the obtained spectra and the molecular structure of **Allyltrimethoxysilane**.



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Caption: Workflow for the spectroscopic analysis of **Allyltrimethoxysilane**.



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Caption: Correlation of spectroscopic data with the molecular structure.

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